Head-to-Head Phase III Efficacy: Flumatinib vs. Imatinib in Newly Diagnosed CML-CP (FESTnd Trial)
In the randomized, open-label, multicenter FESTnd phase III trial (NCT02204644), flumatinib demonstrated statistically superior early and deep molecular responses compared to imatinib in 394 newly diagnosed CML-CP patients [1]. The primary endpoint of MMR at 6 months was significantly higher with flumatinib (33.7%) than with imatinib (18.3%), representing a relative improvement of 84% (P=0.0006) [1]. At 12 months, MMR rates remained significantly higher (52.6% vs. 39.6%, P=0.0102) [1]. Deep molecular response (MR4) at 12 months was also significantly improved (23.0% vs. 11.7%, P=0.0034) [1]. These results indicate that flumatinib achieves faster and deeper responses than the first-generation comparator.
| Evidence Dimension | Major Molecular Response (MMR) rate at 6 months |
|---|---|
| Target Compound Data | 33.7% (95% CI: 27.06-40.29) |
| Comparator Or Baseline | Imatinib 18.3% (95% CI: 12.88-23.67) |
| Quantified Difference | Relative improvement of 84% (P=0.0006) |
| Conditions | Phase III randomized controlled trial; newly diagnosed Ph+ CML-CP; flumatinib 600 mg QD vs. imatinib 400 mg QD; N=394 |
Why This Matters
Superior MMR at 6 months is a validated surrogate for long-term progression-free survival, making flumatinib a quantitatively justified first-line choice over imatinib.
- [1] Zhang L, Meng L, Liu B, et al. Flumatinib versus Imatinib for Newly Diagnosed Chronic Phase Chronic Myeloid Leukemia: A Phase III, Randomized, Open-label, Multi-center FESTnd Study. Clin Cancer Res. 2021;27(1):70-77. View Source
